molecular formula C8H15BrO2 B14728945 Neopentyl 2-bromopropanoate CAS No. 5441-01-0

Neopentyl 2-bromopropanoate

Cat. No.: B14728945
CAS No.: 5441-01-0
M. Wt: 223.11 g/mol
InChI Key: FSEZYMCROKYKBK-UHFFFAOYSA-N
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Description

Neopentyl 2-bromopropanoate is an organic compound characterized by the presence of a bromine atom attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl 2-bromopropanoate can be synthesized through the esterification of neopentyl alcohol with 2-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Neopentyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of neopentyl propanoate.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination.

Major Products:

    Nucleophilic Substitution: Neopentyl propanoate.

    Elimination Reactions: Alkenes, such as neopentyl propene.

Scientific Research Applications

Neopentyl 2-bromopropanoate finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of neopentyl 2-bromopropanoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

    Ethyl 2-bromopropanoate: Similar in structure but with an ethyl group instead of a neopentyl group.

    Methyl 2-bromopropanoate: Contains a methyl group instead of a neopentyl group.

    2-Bromopropanoic acid: The parent acid of neopentyl 2-bromopropanoate.

Uniqueness: this compound is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

5441-01-0

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2,2-dimethylpropyl 2-bromopropanoate

InChI

InChI=1S/C8H15BrO2/c1-6(9)7(10)11-5-8(2,3)4/h6H,5H2,1-4H3

InChI Key

FSEZYMCROKYKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(C)(C)C)Br

Origin of Product

United States

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